molecular formula C25H22ClN3O2S B2434890 (4-(5-Chloro-4-methylbenzo[d]thiazol-2-yl)piperazin-1-yl)(3-phenoxyphenyl)methanone CAS No. 922664-81-1

(4-(5-Chloro-4-methylbenzo[d]thiazol-2-yl)piperazin-1-yl)(3-phenoxyphenyl)methanone

Cat. No.: B2434890
CAS No.: 922664-81-1
M. Wt: 463.98
InChI Key: VZOTWOONZGQTEZ-UHFFFAOYSA-N
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Description

(4-(5-Chloro-4-methylbenzo[d]thiazol-2-yl)piperazin-1-yl)(3-phenoxyphenyl)methanone is a synthetic organic compound designed for research applications. This complex molecule features a benzothiazole core, a piperazine ring, and a 3-phenoxyphenyl methanone group, making it a valuable chemical building block in medicinal chemistry and drug discovery. As part of a class of heterocyclic compounds, its structural motifs are often investigated for their potential to interact with various biological targets. The integration of the piperazine ring is a common strategy in drug design to fine-tune properties like solubility and binding affinity to specific receptors or enzymes. Researchers can utilize this compound as a key intermediate in the synthesis of more complex molecules or as a tool compound in biochemical studies to explore new therapeutic pathways. The product is provided for non-human research use only. It is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this material with appropriate safety precautions in a laboratory setting.

Properties

IUPAC Name

[4-(5-chloro-4-methyl-1,3-benzothiazol-2-yl)piperazin-1-yl]-(3-phenoxyphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H22ClN3O2S/c1-17-21(26)10-11-22-23(17)27-25(32-22)29-14-12-28(13-15-29)24(30)18-6-5-9-20(16-18)31-19-7-3-2-4-8-19/h2-11,16H,12-15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZOTWOONZGQTEZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC2=C1N=C(S2)N3CCN(CC3)C(=O)C4=CC(=CC=C4)OC5=CC=CC=C5)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H22ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

464.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (4-(5-Chloro-4-methylbenzo[d]thiazol-2-yl)piperazin-1-yl)(3-phenoxyphenyl)methanone is a thiazole derivative that has garnered attention due to its diverse biological activities. Thiazole derivatives are known for their potential in medicinal chemistry, particularly in the development of antimicrobial, anticancer, and anti-inflammatory agents. This article reviews the synthesis, biological activity, and mechanisms of action associated with this compound, drawing from various research studies.

Chemical Structure and Properties

The molecular formula of the compound is C21H23ClN4O3C_{21}H_{23}ClN_{4}O_{3} with a molecular weight of approximately 422.9 g/mol. The structural characteristics include a piperazine ring and a thiazole moiety, which are crucial for its biological activity.

PropertyValue
Molecular FormulaC21H23ClN4O3
Molecular Weight422.9 g/mol
CAS Number1101177-25-6

Synthesis

The synthesis of thiazole derivatives typically involves the reaction of substituted benzothiazoles with piperazine derivatives using coupling agents like EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-Hydroxybenzotriazole). The synthesis process can yield various derivatives with differing substituents, affecting their biological properties.

Antimicrobial Activity

Research has shown that compounds similar to this compound exhibit moderate to good antimicrobial activity. A study demonstrated that thiazole derivatives showed effectiveness against various bacterial strains, including Escherichia coli and Staphylococcus aureus .

Anticancer Potential

Thiazole derivatives have also been explored for their anticancer properties. A literature review highlighted that benzothiazole derivatives can inhibit cancer cell proliferation across multiple cancer types, including leukemia and solid tumors . The compound's mechanism of action may involve the induction of apoptosis in cancer cells through various signaling pathways.

Other Biological Activities

In addition to antimicrobial and anticancer effects, thiazole derivatives have been reported to possess anti-inflammatory, analgesic, and neuroprotective properties. These activities are attributed to their ability to modulate different biochemical pathways involved in inflammation and cell survival .

The precise mechanism by which this compound exerts its effects is not fully elucidated but is believed to involve:

  • Interaction with Enzymes : Thiazole derivatives can inhibit key enzymes involved in inflammation and cancer progression.
  • Receptor Modulation : Compounds may interact with specific receptors that regulate cellular growth and apoptosis.

Case Studies

  • Antimicrobial Screening : A study evaluated a series of thiazole-piperazine derivatives for their antibacterial properties against standard strains. The results indicated that several compounds exhibited significant inhibition zones compared to control antibiotics .
  • Anticancer Activity : In vitro studies on human cancer cell lines showed that certain thiazole derivatives led to a reduction in cell viability, suggesting potential use as chemotherapeutic agents .

Scientific Research Applications

Research has indicated that thiazole derivatives exhibit a wide range of biological properties, including:

  • Antimicrobial Activity : Compounds similar to (4-(5-Chloro-4-methylbenzo[d]thiazol-2-yl)piperazin-1-yl)(3-phenoxyphenyl)methanone have shown significant antimicrobial effects against various bacterial strains. For example, derivatives have been reported to possess minimum inhibitory concentrations (MICs) ranging from 10 µg/mL to 15 µg/mL against pathogens like Staphylococcus aureus and Pseudomonas aeruginosa .

Table 1: Antimicrobial Activity of Related Compounds

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
5eE. coli12 µg/mL
5kS. aureus10 µg/mL
5gP. aeruginosa15 µg/mL
  • Antitumor Activity : Thiazole derivatives have also been investigated for their potential antitumor properties. Studies suggest they may induce apoptosis in cancer cells through mechanisms such as the activation of caspases and disruption of mitochondrial function .

Case Studies

  • Neuropeptide Y Receptor Antagonism : A study highlighted the potential of similar thiazole derivatives as antagonists of neuropeptide Y receptors, suggesting therapeutic applications in obesity and anxiety disorders .
  • Antimicrobial Efficacy : Research conducted on synthesized thiazole derivatives demonstrated their effectiveness against Gram-positive and Gram-negative bacteria, indicating their potential use in developing new antimicrobial agents .
  • Cytotoxic Effects on Cancer Cells : Another investigation focused on the cytotoxic effects of thiazole derivatives on various cancer cell lines, revealing that these compounds could induce cell cycle arrest and apoptosis, thus highlighting their potential as anticancer agents .

Q & A

Q. What are the recommended synthetic routes for (4-(5-Chloro-4-methylbenzo[d]thiazol-2-yl)piperazin-1-yl)(3-phenoxyphenyl)methanone, and how can purity be optimized?

Methodological Answer:

  • Synthetic Routes : Utilize multi-step protocols involving condensation reactions between substituted benzo[d]thiazole and piperazine intermediates. For example, refluxing α,β-unsaturated ketones with hydrazine hydrate in glacial acetic acid (4–6 hours) can yield pyrazolone derivatives, as demonstrated in analogous syntheses .
  • Purity Optimization : Recrystallization from ethanol or ethyl acetate is effective for removing unreacted starting materials. Monitor purity via HPLC (C18 column, acetonitrile/water gradient) and validate with melting point analysis (e.g., target mp 96–190°C, depending on substituents) .

Q. How should researchers characterize the structural and electronic properties of this compound?

Methodological Answer:

  • Structural Analysis : Employ single-crystal X-ray diffraction to resolve the molecular geometry, particularly the orientation of the 3-phenoxyphenyl and benzo[d]thiazole moieties. Compare with similar structures (e.g., monoclinic crystal systems, space group P21/c) .
  • Electronic Properties : Use UV-Vis spectroscopy in solvents of varying polarity (e.g., DMSO, acetonitrile) to estimate ground and excited-state dipole moments. Solvatochromic shifts can reveal charge-transfer interactions .

Q. What safety precautions are critical during handling and storage?

Methodological Answer:

  • Handling : Use fume hoods and PPE (gloves, lab coats) due to potential irritancy from aromatic amines or thiazole derivatives. Avoid inhalation of fine powders .
  • Storage : Store in airtight containers under inert gas (N₂ or Ar) at 2–8°C to prevent oxidation or hydrolysis. Stability studies in DMSO (≤6 months at -20°C) are recommended .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data (e.g., NMR or IR) for this compound?

Methodological Answer:

  • Troubleshooting :
    • NMR Discrepancies : Confirm solvent effects (e.g., DMSO-d₆ vs. CDCl₃) and trace moisture content. Use 2D NMR (COSY, HSQC) to assign overlapping proton signals in the piperazine or phenoxyphenyl regions .
    • IR Anomalies : Compare experimental carbonyl (C=O) stretches (~1650–1700 cm⁻¹) with DFT-calculated vibrational frequencies to identify conformational isomers .

Q. What experimental designs are optimal for evaluating its biological activity (e.g., antimicrobial or antitumor)?

Methodological Answer:

  • Antimicrobial Assays : Use broth microdilution (MIC determination) against Staphylococcus aureus and Escherichia coli. Include positive controls (e.g., ciprofloxacin) and assess cytotoxicity via MTT assays in mammalian cell lines .
  • Antitumor Screening : Conduct dose-response studies (0.1–100 µM) in cancer cell lines (e.g., MCF-7, HeLa) with flow cytometry to monitor apoptosis (Annexin V/PI staining) .

Q. How can computational modeling predict binding interactions with biological targets?

Methodological Answer:

  • Docking Studies : Use AutoDock Vina or Schrödinger Maestro to model interactions with enzymes (e.g., cytochrome P450 or kinase domains). Parameterize the ligand using crystallographic data (e.g., bond lengths from ).
  • MD Simulations : Run 100-ns simulations in GROMACS to assess stability of ligand-protein complexes. Analyze RMSD and binding free energy (MM-PBSA) .

Q. What strategies mitigate challenges in chromatographic separation during analytical method development?

Methodological Answer:

  • HPLC Optimization : Use a C18 column with a mobile phase of 0.1% formic acid in water/acetonitrile (70:30 to 30:70 gradient). Adjust flow rate (1.0–1.5 mL/min) to resolve piperazine and thiazole peaks .
  • Retention Index Calibration : Apply Kovacs indices using n-alkanes (C8–C20) to standardize retention times across instruments .

Q. How can researchers validate the stability of this compound under varying pH and temperature conditions?

Methodological Answer:

  • Forced Degradation Studies : Expose the compound to acidic (0.1 M HCl), basic (0.1 M NaOH), and oxidative (3% H₂O₂) conditions at 40°C for 24 hours. Monitor degradation via UPLC-MS to identify hydrolytic or oxidative byproducts .
  • Thermal Stability : Perform TGA/DSC to determine decomposition temperatures and identify polymorphic transitions .

Q. What statistical approaches are recommended for analyzing dose-response or structure-activity relationship (SAR) data?

Methodological Answer:

  • Dose-Response Analysis : Fit data to a sigmoidal model (Hill equation) using GraphPad Prism. Report EC₅₀/IC₅₀ values with 95% confidence intervals .
  • SAR Studies : Apply multivariate regression (e.g., PLS) to correlate substituent electronic parameters (Hammett σ) with biological activity. Validate models via leave-one-out cross-validation .

Q. How can crystallographic data inform the design of derivatives with enhanced activity?

Methodological Answer:

  • Structure-Guided Design : Use X-ray data (e.g., bond angles, torsion angles) to modify the 5-chloro-4-methylbenzo[d]thiazole moiety for better target complementarity. Introduce electron-withdrawing groups (e.g., -NO₂) at the 3-phenoxyphenyl position to enhance π-π stacking .
  • Salt Formation : Co-crystallize with pharmaceutically acceptable counterions (e.g., HCl) to improve solubility while retaining bioactivity .

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